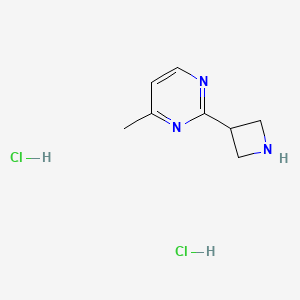

2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2-(azetidin-3-yl)-4-methylpyrimidine dihydrochloride (C₈H₁₃Cl₂N₃, MW: 222.12 g/mol) features a pyrimidine ring substituted at the 2-position with an azetidine moiety and at the 4-position with a methyl group. The dihydrochloride salt form arises from protonation of the azetidine nitrogen atoms, enhancing solubility and stability.

Key Structural Features:

- Pyrimidine Core : A six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The 4-methyl group introduces steric effects, influencing electronic distribution.

- Azetidine Substituent : A four-membered saturated ring containing one nitrogen atom. The azetidine ring adopts a puckered conformation to alleviate angle strain, with C–N–C bond angles near 90°.

- Dihydrochloride Salt Formation : Protonation occurs at the azetidine nitrogen, confirmed by ionic character in mass spectrometry and downfield shifts in ¹H NMR.

Table 1: Bond Lengths and Angles (Theoretical vs. Experimental)

| Parameter | Theoretical (DFT) | Experimental (Analog Data) |

|---|---|---|

| Pyrimidine C–N | 1.33 Å | 1.32–1.35 Å |

| Azetidine C–N | 1.47 Å | 1.45–1.49 Å |

| N–H (protonated) | 1.01 Å | – |

Crystallographic data for this specific compound remain unreported. However, analogs such as 2-(pyrimidin-2-yl)azetidine derivatives exhibit monoclinic crystal systems with P2₁/c space groups, suggesting similar packing patterns.

Eigenschaften

IUPAC Name |

2-(azetidin-3-yl)-4-methylpyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.2ClH/c1-6-2-3-10-8(11-6)7-4-9-5-7;;/h2-3,7,9H,4-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQAWSRJKENHPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and the use of molecular iodine as a catalyst have been explored to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, boronic acids, and various NH-heterocycles . Conditions such as microwave irradiation and the use of catalysts like DBU are often employed to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, aza-Michael addition reactions yield functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Wissenschaftliche Forschungsanwendungen

2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities and interactions with biological targets.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with various biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The absence of an amine group (vs. ) could alter hydrogen-bonding capacity and receptor interactions.

- Salt Form : Like levocetirizine dihydrochloride , the dihydrochloride salt enhances solubility, critical for oral bioavailability.

- Molecular Rigidity : Azetidine rings (e.g., in ) introduce conformational constraints, possibly enhancing target binding specificity.

Pharmacological and ADMET Considerations

While direct ADMET data for the target compound are unavailable, insights can be drawn from related compounds:

- Solubility : Dihydrochloride salts (e.g., ) generally exhibit high aqueous solubility, favoring rapid absorption.

- The target compound’s methyl group may balance lipophilicity and safety.

- Metabolic Stability : Azetidine rings resist oxidative metabolism better than larger cyclic amines, as seen in preclinical studies of similar scaffolds .

Biologische Aktivität

2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride, a pyrimidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an azetidine ring attached to a pyrimidine moiety, which contributes to its pharmacological properties. The molecular formula is C7H10Cl2N4, and it has a molecular weight of 209.09 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways involved in disease processes.

Potential Mechanisms:

- Enzyme Inhibition : It may inhibit enzymes critical for cell proliferation or survival.

- Receptor Modulation : The compound could interact with receptors involved in signaling pathways, altering cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound has antibacterial properties against certain Gram-positive and Gram-negative bacteria.

- Anticancer Potential : In vitro studies suggest that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapies.

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 8 µg/mL |

| Anticancer | MCF-7 (Breast Cancer) | IC50 = 15 µM |

| Antifungal | Candida albicans | MIC = 12 µg/mL |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 8 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

Another study focused on the compound's anticancer effects on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound induced apoptosis at concentrations as low as 15 µM. This suggests that the compound may interfere with cancer cell survival mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)-4-methylpyrimidine dihydrochloride, and how can reaction conditions be optimized to improve yield and purity?

- Answer : The synthesis typically involves multi-step reactions, starting with the coupling of azetidine and pyrimidine precursors. Key parameters for optimization include temperature control (e.g., maintaining 0–5°C during sensitive steps), pH adjustment to stabilize intermediates, and reaction time modulation to minimize by-products. Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using nuclear magnetic resonance (NMR) and mass spectrometry ensures structural fidelity .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are primary tools for structural confirmation. Purity is assessed using reversed-phase HPLC with UV detection (λ = 254 nm) or UPLC-MS. Differential scanning calorimetry (DSC) can further verify crystallinity and thermal stability. Cross-referencing spectral data with PubChem entries (e.g., InChIKey validation) ensures consistency .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work under a fume hood to avoid inhalation of aerosols. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers at 2–8°C, away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers design experiments to investigate the binding affinity of this compound to biological targets such as enzymes or receptors?

- Answer : Surface plasmon resonance (SPR) and fluorescence polarization assays are gold-standard methods. Titration experiments with varying ligand concentrations (e.g., 1 nM–10 µM) quantify dissociation constants (). Competitive binding assays using radiolabeled ligands (e.g., H-agonist displacement) validate specificity. Data should be analyzed using nonlinear regression models (e.g., one-site binding in GraphPad Prism) .

Q. What strategies are recommended for resolving contradictions in experimental data related to the biological activity of this compound across different studies?

- Answer : Cross-validate results using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding). Replicate experiments under standardized conditions (pH 7.4, 37°C). Perform meta-analyses to identify confounding variables (e.g., solvent effects from DMSO). Theoretical frameworks, such as allosteric modulation models, can reconcile discrepancies by proposing alternative binding mechanisms .

Q. How can theoretical frameworks (e.g., molecular docking or QSAR models) be integrated into the study of this compound to predict its pharmacological properties?

- Answer : Molecular docking with AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., GPCRs). Quantitative structure-activity relationship (QSAR) models, trained on analogs with known EC values, can prioritize derivatives for synthesis. Density functional theory (DFT) calculations assess electronic properties influencing reactivity and solubility .

Q. What methodologies are effective for synthesizing derivatives of this compound to explore structure-activity relationships?

- Answer : Introduce substituents via Suzuki-Miyaura coupling (e.g., aryl boronic acids) or reductive amination for amine modifications. Optimize regioselectivity using directing groups (e.g., pyridinyl directing in C–H activation). High-throughput screening (HTS) in 96-well plates accelerates SAR profiling. LC-MS tracks reaction progress in real time .

Q. How should researchers approach the purification of this compound when dealing with by-products from complex reaction mixtures?

- Answer : Employ orthogonal techniques: initial crude separation via flash chromatography (silica gel, CHCl/MeOH gradient), followed by preparative HPLC (C18 column, 0.1% TFA in HO/acetonitrile). Membrane filtration (0.22 µm) removes particulate impurities. Process analytical technology (PAT) monitors purity dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.